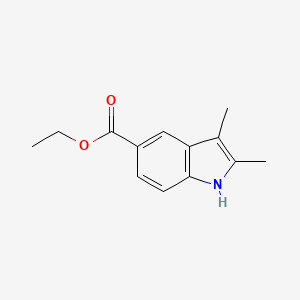

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Medicinal and Synthetic Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. This "privileged scaffold" is present in a multitude of natural products, most notably the amino acid tryptophan, and serves as the core for numerous pharmaceuticals. The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. This versatility has led to the development of indole-containing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the indole scaffold is a frequent starting point for the design and synthesis of novel therapeutic agents.

Overview of Ethyl Ester Indole Carboxylates in Scientific Literature

Within the extensive family of indole derivatives, those featuring an ethyl carboxylate group are of significant interest to synthetic chemists. The ethyl ester moiety serves as a versatile functional handle, enabling a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, other esters, or serve as a directing group for further reactions on the indole ring. Ethyl indole-2-carboxylates and ethyl indole-5-carboxylates are common building blocks in the synthesis of more complex heterocyclic systems and pharmacologically active molecules. Their preparation is often achieved through classical indole syntheses, such as the Fischer or Japp-Klingemann reactions, followed by esterification. The reactivity of these compounds allows for modifications at the indole nitrogen, the 3-position, or the benzene ring, providing a pathway to a diverse library of substituted indoles for biological screening.

Research Landscape for Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

The research landscape for this compound is primarily centered on its role as a chemical intermediate in the synthesis of more complex molecules. While not extensively studied for its own biological properties, its synthesis and subsequent derivatization are documented in specialized chemical literature, highlighting its utility as a building block.

Physicochemical Properties

Detailed experimental data for the purified compound is not widely reported in the surveyed literature. However, its basic molecular properties can be defined as follows:

| Property | Value |

| CAS Number | 21523-62-6 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

Note: Experimental data such as melting point and detailed NMR spectroscopic shifts for the purified compound are not explicitly provided in the cited literature.

Synthesis

A documented synthesis of this compound involves a variation of the Fischer indole synthesis. One reported procedure starts with tert-butyl 1-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate and butan-2-one. This mixture is heated in toluene (B28343) with p-toluenesulfonic acid monohydrate as a catalyst to yield the target indole. nih.gov Another approach involves the use of functionalized organozinc reagents in a modified Fischer indole synthesis. uni-muenchen.de

Applications in Synthetic Chemistry

The primary documented application of this compound is as a precursor in multi-step synthetic sequences. For instance, it has been utilized in the synthesis of novel ligands for the peroxisome proliferator-activated receptor gamma (PPARγ), a target for anti-diabetic drugs. nih.gov In these synthetic pathways, the indole nitrogen is typically N-alkylated, and the ethyl ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then coupled with other moieties to create the final, more complex molecule. nih.govcore.ac.uk It has also been used as a starting material for the preparation of protein-oligomer binding agents, where the indole core serves as a scaffold for further functionalization. uni-muenchen.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDRHZVLRCGSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346471 | |

| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21523-62-6 | |

| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,3 Dimethyl 1h Indole 5 Carboxylate and Analogues

Classical Approaches to Indole (B1671886) Synthesis Applied to 2,3-dimethyl-1H-indole Derivatives

Traditional methods for indole synthesis have been adapted to produce 2,3-dimethyl-1H-indole derivatives, providing foundational routes to these important scaffolds.

Fischer Indolization: Mechanisms and Optimization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. numberanalytics.comwikipedia.org The reaction is catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

The mechanism involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with a carbonyl compound. This intermediate then isomerizes to an enamine. wikipedia.org Following protonation, a researchgate.netresearchgate.net-sigmatropic rearrangement takes place, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgyoutube.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.orgnih.gov

For the synthesis of ethyl 2,3-dimethyl-1H-indole-5-carboxylate, the process would involve the reaction of ethyl 4-hydrazinobenzoate with butan-2-one under acidic conditions. The choice of acid catalyst and reaction conditions is crucial for optimizing the yield and minimizing side products. nih.gov For instance, the reaction is accelerated by electron-donating groups on the phenylhydrazine ring and hindered by electron-withdrawing groups. youtube.com

Table 1: Fischer Indole Synthesis Reaction Parameters

| Parameter | Description | Significance in Synthesis |

|---|---|---|

| Aryl Hydrazine | Starting material providing the benzene (B151609) ring and N1 of the indole. | Substituents on the ring influence reaction rate and regioselectivity. |

| Carbonyl Compound | Aldehyde or ketone that forms the pyrrole (B145914) ring of the indole. | Determines the substituents at the 2- and 3-positions of the indole. |

| Acid Catalyst | Brønsted or Lewis acids. | Facilitates the key steps of the reaction mechanism. |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis offers an alternative route to indoles, starting from o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can then be decarboxylated if desired. wikipedia.org Potassium ethoxide is often favored over sodium ethoxide for the initial condensation. wikipedia.org

To synthesize this compound via this pathway, a suitably substituted o-nitrotoluene would be required. The reaction conditions, particularly the reducing agent, can significantly impact the outcome. Various reducing systems like iron in acetic acid/ethanol (B145695), iron filings in hydrochloric acid, and sodium dithionite (B78146) have been employed. researchgate.net A modification of the Reissert reaction involves an intramolecular pathway where a furan (B31954) ring-opening provides the necessary carbonyl group for cyclization. wikipedia.org

Nenitzescu Indole Synthesis and Modifications

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction mechanism involves a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and subsequent elimination. wikipedia.org

While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications would be necessary to arrive at a 5-carboxylate derivative. The reaction is sensitive to substituents on the starting materials and the solvent used, with polar solvents generally favoring the reaction. wikipedia.org Research has shown that a 1:1.2-1.6 molar ratio of benzoquinone to ethyl 3-aminocrotonate at room temperature provides optimal conditions for large-scale synthesis. wikipedia.org Further modifications and the use of Lewis acid catalysts have been explored to improve the efficiency and scope of this reaction. researchgate.net A solid-phase variation of the Nenitzescu synthesis has also been developed. wikipedia.orgresearchgate.net

Modern Catalytic Strategies for Indole-5-carboxylate Formation

Contemporary synthetic chemistry has introduced advanced catalytic methods for the formation of indole rings, offering milder reaction conditions and greater functional group tolerance.

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis, particularly with palladium, has become a powerful tool for indole synthesis. mdpi.com One notable advancement is the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope by allowing for the exchange of N-arylhydrazones with other ketones. wikipedia.org Other transition metals, such as cobalt, have also been utilized in intramolecular cyclizations of ortho-alkenylanilines to form indoles. mdpi.com These catalytic approaches offer a versatile and efficient means to construct complex indole structures.

Application of Lewis Acids and Brønsted Acids (e.g., Boron Triflouride Etherate)

The Fischer indole synthesis and related cyclization reactions heavily rely on acid catalysis to promote the key bond-forming steps. Both Lewis and Brønsted acids are effective in this regard, with the choice of acid often influencing reaction rates and yields.

Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly employed as catalysts. wikipedia.org They facilitate the reaction by protonating the hydrazone intermediate, which initiates a researchgate.netresearchgate.net-sigmatropic rearrangement, a crucial step in the formation of the indole ring. wikipedia.org

Lewis acids like boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) are also widely used catalysts for this transformation. wikipedia.org They function by coordinating to the nitrogen or oxygen atoms of the reactants, thereby activating them towards cyclization. Boron trifluoride etherate is a particularly common and effective Lewis acid for promoting such reactions.

The general mechanism catalyzed by these acids involves the formation of a phenylhydrazone from a substituted phenylhydrazine and a ketone. The acid then catalyzes the isomerization to an enamine intermediate, followed by a sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole. wikipedia.org

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TSA | Protonation of hydrazone, initiation of sigmatropic rearrangement |

| Lewis Acids | BF₃·OEt₂, ZnCl₂, AlCl₃ | Coordination to heteroatoms, activation for cyclization |

Green Chemistry Principles in Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to develop more sustainable and environmentally friendly processes. researchgate.net This includes the use of microwave assistance, solvent-free conditions, and aqueous reaction media.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov In the context of indole synthesis, microwave irradiation has been successfully employed to drive various cyclization reactions.

For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved through a palladium-catalyzed intramolecular oxidative coupling of enamines under microwave irradiation. unina.itmdpi.com This method demonstrates significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com A similar approach could be envisioned for the synthesis of this compound. The use of microwave heating in a one-pot, three-component Fischer indolisation–N-alkylation sequence has also been shown to be a very rapid and high-yielding method for producing 1,2,3-trisubstituted indoles. rsc.org

Table 2: Microwave-Assisted vs. Conventional Heating for Indole Synthesis

| Reaction | Heating Method | Reaction Time | Yield |

|---|---|---|---|

| Pd-catalyzed cyclization of enamine | Conventional | 16 h | 76% |

| Pd-catalyzed cyclization of enamine | Microwave | 3 h | 91% |

Data adapted from a study on the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate. mdpi.com

The development of solvent-free and aqueous medium reactions is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. While direct synthesis of the target compound under these conditions is not extensively documented, general methodologies for indole synthesis have been adapted.

Solvent-free approaches often involve reacting the starting materials in the presence of a solid support or catalyst, sometimes with microwave irradiation to facilitate the reaction. researchgate.net For example, the synthesis of pyran-annulated indole analogs has been achieved via a one-pot, three-component reaction under solvent-free conditions using a powdered catalyst and molecular sieves. tandfonline.com

Reactions in water are highly desirable due to its non-toxic and non-flammable nature. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol has been developed for the synthesis of the indole core, showcasing a move towards more benign solvents. rsc.org The alkylation of ethyl indol-2-carboxylate has also been successfully carried out in aqueous potassium hydroxide (B78521) and acetone, demonstrating the feasibility of using water in the synthesis of indole carboxylate derivatives. mdpi.com

Regioselective and Stereoselective Synthesis of Substituted Indole Carboxylates

The synthesis of specifically substituted indoles like this compound requires precise control over the placement of functional groups on the indole ring, a concept known as regioselectivity.

The Fischer indole synthesis, for example, allows for regioselective synthesis based on the substitution pattern of the starting phenylhydrazine and the structure of the ketone. To obtain a 5-substituted indole, a 4-substituted phenylhydrazine is required. Similarly, the choice of an unsymmetrical ketone can lead to regioisomeric indole products, and reaction conditions can be optimized to favor the desired isomer.

Recent advances have focused on C-H activation and functionalization to achieve regioselective synthesis of substituted indoles. thieme-connect.com For instance, rhodium(III)-catalyzed C2-selective carbenoid functionalization of indoles has been developed, which could potentially be adapted for the synthesis of complex indole derivatives. rsc.org Furthermore, palladium-catalyzed cyclization of N-aryl imines provides regioselective access to various indole derivatives from readily available anilines and ketones. organic-chemistry.org

While stereoselectivity is not a factor in the synthesis of the achiral target compound, it becomes crucial when synthesizing analogues with chiral centers. The development of stereoselective methods for the synthesis of substituted indolines, the reduced form of indoles, often involves catalytic hydrogenation and controlled epimerization.

Advanced Synthetic Transformations of the Indole Core for Derivatization

Once the this compound core is synthesized, it can undergo various transformations to create a diverse range of derivatives. The reactivity of the indole ring allows for functionalization at several positions.

The nitrogen atom of the indole can be alkylated or acylated. For example, ethyl 1H-indole-2-carboxylates can be N-alkylated using an alkyl halide in the presence of a base like potassium hydroxide in acetone. mdpi.com

The ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. The synthesis of 2,3-Dimethyl-1H-indole-5-carboxamide has been reported, indicating the feasibility of this transformation. biosynth.com

Furthermore, the indole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylate group at the 5-position will influence the regioselectivity of such reactions. More advanced methods for derivatization include transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com

Scale-Up Strategies and Process Optimization for Production

The transition from laboratory-scale synthesis to large-scale production of a compound like this compound requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. academax.com

Key aspects of process optimization include:

Catalyst Selection and Loading: Identifying a robust, efficient, and preferably recyclable catalyst is crucial. Optimizing the catalyst loading can significantly reduce costs.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and solvent choice can improve yield and purity while minimizing energy consumption.

Starting Material Sourcing: Utilizing readily available and inexpensive starting materials is essential for economic viability.

Work-up and Purification: Developing a simple and efficient work-up and purification procedure is necessary to isolate the final product in high purity and yield on a large scale. This may involve moving from chromatographic purification to crystallization or distillation.

Waste Reduction: Implementing principles of green chemistry to minimize waste generation is both environmentally responsible and can reduce disposal costs.

For indole synthesis, process optimization might involve improving the Fischer indole synthesis by adjusting reaction conditions based on a deeper understanding of the reaction mechanism. academax.com For instance, optimizing the alcoholamine method for indole synthesis has been shown to improve catalyst lifetime and maintain high yields over extended periods. academax.com

Spectroscopic and Structural Elucidation of Ethyl 2,3 Dimethyl 1h Indole 5 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) SpectroscopyAn in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for determining the chemical structure of organic compounds.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbon atoms, which is essential for connecting different fragments of the molecule.

Vibrational Spectroscopy TechniquesVibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Raman (FT-Raman) SpectroscopyFT-Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis.

Despite a thorough search for data from these analytical techniques for Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, no specific spectra or tabulated data could be located. Therefore, the detailed article focusing solely on the spectroscopic and structural elucidation of this particular compound as per the requested outline cannot be generated at this time.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using high-performance liquid chromatography (HPLC) and detects them using a mass spectrometer. mdpi.com This method is highly effective for the analysis of indole (B1671886) derivatives in complex matrices. nih.govmdpi.com

For this compound, a reverse-phase HPLC method would typically be employed for separation. The mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, would then analyze the eluent. nih.gov ESI is a soft ionization technique that would likely generate the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₅NO₂, the expected monoisotopic mass is 217.1103 g/mol . Therefore, the primary ion observed in the mass spectrum would be at an m/z value corresponding to this protonated molecule. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. mdpi.com The fragmentation pattern would reveal characteristic losses, such as the loss of the ethyl group (-29 Da) or the ethoxycarbonyl group (-73 Da).

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Ionization Mode | ESI Positive |

| Parent Ion (m/z) | [M+H]⁺ ≈ 218.1181 |

| Common Adducts | [M+Na]⁺ ≈ 240.1000 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound (C₁₃H₁₅NO₂), HRMS would be used to confirm the molecular formula. The theoretically calculated exact mass of the protonated molecule [M+H]⁺ is 218.1181. An experimentally determined mass that matches this theoretical value to the third or fourth decimal place provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. nih.govnotulaebotanicae.ro Given its structure, this compound is amenable to GC-MS analysis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, which typically uses electron impact (EI) ionization. oup.comresearchgate.net

EI is a higher-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) at m/z 217 would be observed. Key fragmentation pathways would likely involve the ester group, such as the loss of an ethoxy radical (•OC₂H₅) to form an acylium ion at m/z 172, or the loss of ethylene (C₂H₄) via a McLafferty rearrangement, followed by the loss of a carboxyl group. Cleavage of the methyl groups could also occur.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The indole ring system is a well-characterized chromophore with distinct absorption bands. acs.orgresearchdata.edu.au These bands arise from π→π* transitions and are sensitive to the substitution pattern on the ring. core.ac.uk

The spectrum of indole derivatives typically shows two main absorption bands, designated as ¹Lₐ and ¹Lₑ. nih.gov For this compound, the presence of methyl groups on the pyrrole (B145914) ring and an electron-withdrawing carboxylate group on the benzene (B151609) ring will influence the position and intensity of these bands. The absorption maxima (λₘₐₓ) are expected in the UV region. Based on data for similar substituted indoles, the spectrum would likely exhibit a strong absorption band around 220-240 nm and another, more structured band at longer wavelengths, typically between 270-300 nm. acs.orgnih.gov The specific solvent used can also cause shifts in the absorption maxima. core.ac.uk

Table 2: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Electronic Transition | Predicted λₘₐₓ Range (nm) |

|---|---|

| ¹Lₐ Band | 220 - 240 |

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as other indole carboxylate esters, allows for well-founded predictions of its solid-state characteristics. researchgate.netresearchgate.net It is highly probable that the compound crystallizes in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are common for organic molecules. mdpi.comresearchgate.net

A key feature of the crystal packing of indole derivatives containing N-H and carbonyl groups is the formation of hydrogen bonds. It is expected that molecules of this compound would form centrosymmetric dimers through N-H···O=C hydrogen bonds between the indole N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. researchgate.net This interaction typically forms a characteristic R²₂(10) ring motif. researchgate.net In addition to these primary hydrogen bonds, weaker C-H···O or C-H···π interactions may further stabilize the crystal packing. nih.gov The lattice parameters (a, b, c, α, β, γ) would define the dimensions of the unit cell, which is the basic repeating unit of the crystal structure.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |

| Common Packing Motif | Centrosymmetric Dimers [R²₂(10) motif] |

Characterization of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, C-H...O, C-H...π)

The solid-state architecture and crystalline packing of this compound are governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding, π-stacking, and weaker C-H...O and C-H...π interactions, are crucial in determining the compound's crystal lattice and its macroscopic physical properties. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related indole derivatives provides significant insight into the expected interactions.

Hydrogen Bonding: The primary hydrogen bonding motif anticipated for this molecule involves the indole N-H group acting as a hydrogen bond donor and the carbonyl oxygen of the ethyl carboxylate group acting as an acceptor. In similar structures, such as ethyl 1H-indole-2-carboxylate, this interaction leads to the formation of centrosymmetric dimers through N—H···O hydrogen bonds, creating stable R²₂(10) ring motifs within the crystal lattice researchgate.net. This strong interaction is a dominant factor in the crystal packing of many indole derivatives researchgate.netsmolecule.com.

Pi-Stacking (π-π Interactions): The planar aromatic indole core of the molecule facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute significantly to the stabilization of the crystal structure. In analogous compounds, these stacking interactions often result in offset or parallel-displaced arrangements of the indole rings, with centroid-to-centroid distances characteristic of stabilizing π-π interactions researchgate.net.

The geometric parameters for these types of interactions in a similar indole structure are presented below, illustrating the typical distances and angles involved.

| Interaction (D—H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|---|

| C2—H2···O1 | 0.93 | 2.53 | 3.401 | 156 |

| C12—H12A···Cg1 | 0.97 | 2.76 | 3.646 | 152 |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom; Cg1: Centroid of the C1–C6 ring.

Purity Assessment Methodologies

The purity of synthesized this compound is critical for its application and is typically assessed using chromatographic techniques. Thin Layer Chromatography (TLC) is employed for rapid, qualitative analysis, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a fundamental technique used to monitor the progress of reactions and qualitatively assess the purity of the final compound chemistryhall.com. In this method, the sample is spotted onto a plate coated with a stationary phase, typically polar silica gel or alumina wvu.edu. A solvent system, or mobile phase, travels up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases wvu.edu.

For indole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate rsc.orgmdpi.com. The polarity of the solvent mixture is adjusted to achieve optimal separation, where the compound of interest has a retention factor (Rf) ideally between 0.2 and 0.8 chemistryhall.com. Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the indole ring is UV-active, or by placing the plate in an iodine chamber where the spots absorb iodine vapor and become colored wvu.eduresearchgate.net. The presence of a single spot under various solvent conditions is a strong indicator of a pure compound.

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

|---|---|---|---|

| 1-Allyl-1H-indole-2-carboxylic acid | Silica Gel | Ethyl acetate / n-hexane (3:7) | 0.51 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique for determining the purity of a compound with high resolution and sensitivity mdpi.com. It is the preferred method for quantitative purity assessment. For indole-containing molecules, reverse-phase HPLC (RP-HPLC) is the most common mode used sielc.com.

In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18) mdpi.com. A polar mobile phase, often a mixture of acetonitrile and water or methanol (B129727) and water, is used for elution sielc.com. A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to ensure the separation of impurities with a wide range of polarities mdpi.com. Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore has strong absorbance, such as 254 nm mdpi.com. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For a compound to be considered pure, this value should typically be ≥95%.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water (often with an acid modifier like formic or phosphoric acid) |

| Elution Mode | Gradient or Isocratic |

| Detection | UV at 254 nm |

| Flow Rate | 0.5 - 2.0 mL/min |

Chemical Reactivity and Derivatization Studies of Ethyl 2,3 Dimethyl 1h Indole 5 Carboxylate

Reactions at the Indole (B1671886) Nitrogen Atom (N1)

The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties and biological activity of the resulting derivatives. N-alkylation and N-acylation are common strategies to modify the indole core.

N-alkylation of the indole ring typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, the N-alkylation of a similar compound, 2-carbethoxy-3-methyl indole, has been successfully achieved using NaH and iodomethane (B122720) in THF at room temperature. nih.gov While specific studies on Ethyl 2,3-dimethyl-1H-indole-5-carboxylate are limited, the general reactivity is expected to be similar. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which includes an N-alkylation step, has been developed, highlighting the efficiency of this reaction. rsc.org

N-acylation introduces an acyl group onto the indole nitrogen, which can serve as a protecting group or as a precursor for further transformations. This reaction is often carried out using acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported, offering a mild and efficient method with good functional group tolerance. nih.govbeilstein-journals.org This method utilizes cesium carbonate as a base in xylene at elevated temperatures. nih.govbeilstein-journals.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Indole Derivatives This table presents data from reactions on similar indole compounds to illustrate the expected reactivity of this compound.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Carbethoxy-3-methyl indole | NaH, Iodomethane, THF, rt, 6h | Ethyl 1,3-dimethyl-1H-indole-2-carboxylate | - | nih.gov |

| 3-Methyl-1H-indole | S-Methyl butanethioate, Cs₂CO₃, xylene, 140°C, 12h | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

| Indole | Benzyl bromide, NaH, DMF | 1-Benzyl-1H-indole | 91 | rsc.org |

The nature of the substituent at the N1 position significantly impacts the reactivity of the indole ring. Electron-withdrawing groups, such as acetyl or sulfonyl groups, decrease the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack. For example, N-acetyl-protected indoles have been shown to be unreactive in certain alkylation reactions under standard conditions. nih.gov This deactivation is attributed to the π-electron-withdrawing effect of the acetyl substituent. nih.gov Conversely, electron-donating groups at the N1 position, such as alkyl groups, enhance the electron density of the indole ring, thereby increasing its reactivity towards electrophiles.

Studies on the hydrodenitrogenation (HDN) of indole derivatives have shown that substituents on the nitrogen heterocycle can influence the reaction rate by introducing steric hindrance around the active sites of the catalyst. mdpi.com While not a direct measure of electrophilic or nucleophilic reactivity, these findings suggest that the size and nature of the N-substituent can play a crucial role in directing the outcome of chemical transformations.

Functionalization of the C2 and C3 Methyl Groups

The methyl groups at the C2 and C3 positions of the indole ring are also amenable to functionalization, although they are generally less reactive than the N-H bond. The C3 position of indoles is typically the most nucleophilic carbon, making the C3-methyl group a target for various transformations.

The functionalization of the C3-methyl group can be achieved through various methods, including radical reactions and transition-metal-catalyzed processes. For instance, the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported using a transition-metal-free, Cs₂CO₃/Oxone®-mediated approach. rsc.orgchemrxiv.orgchemrxiv.org This reaction proceeds in moderate to high yields and is applicable to a variety of functionalized indoles. rsc.orgchemrxiv.orgchemrxiv.org While direct functionalization of the C2-methyl group is less common, it can be susceptible to oxidation or condensation reactions under specific conditions. The presence of substituents on the indole ring, such as the C5-ester group, can influence the reactivity of the methyl groups by altering the electronic properties of the indole nucleus.

Reactions of the Ester Moiety at C5 Position

The ethyl carboxylate group at the C5 position offers another handle for derivatization through reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) is a known method to produce indole-2-carboxylic acid. orgsyn.org A similar approach would be applicable to this compound to yield 2,3-dimethyl-1H-indole-5-carboxylic acid.

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is useful for modifying the ester group to modulate the physicochemical properties of the molecule. For example, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to the transesterification of ethyl indol-2-carboxylate to its methyl ester. mdpi.com This process is generally efficient and can be performed under mild conditions. masterorganicchemistry.commdpi.comorganic-chemistry.org

Table 2: Examples of Ester Transformations in Indole Derivatives This table provides examples of reactions involving the ester group of related indole compounds.

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrolysis | Ethyl indole-2-carboxylate | Alkaline conditions | Indole-2-carboxylic acid | - | orgsyn.org |

| Transesterification | Ethyl indol-2-carboxylate | NaOMe, Methanol, stir, 1h | Methyl 1H-indole-2-carboxylate | 89 | mdpi.com |

The ester group at the C5 position can be reduced to a primary alcohol (hydroxymethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. More recently, catalytic methods using manganese(I) complexes for the hydrosilylation of carboxylic acids to alcohols have been developed, offering a milder alternative to traditional reducing agents. nih.gov The resulting hydroxymethyl group can serve as a versatile intermediate for further functionalization.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The indole ring is classified as a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. niscpr.res.in Typically, the C3 position of the pyrrole (B145914) ring is the most nucleophilic and reactive site. researchgate.net However, in this compound, the C2 and C3 positions are substituted with methyl groups. Consequently, electrophilic aromatic substitution (EAS) is directed towards the benzene portion of the molecule, specifically at the C4, C6, and C7 positions. niscpr.res.in

The regiochemical outcome of such substitutions is influenced by the directing effects of the existing substituents. The alkyl groups at C2 and C3 are weakly activating and tend to direct incoming electrophiles to the C4 and C6 positions (ortho and para to the pyrrole ring fusion). Conversely, the ethyl carboxylate group at C5 is a deactivating, meta-directing group, which directs electrophiles to the C4 and C6 positions relative to its own position. The confluence of these electronic effects generally favors substitution at the C4 and C6 positions.

While specific studies on this compound are not extensively detailed in the surveyed literature, research on closely related analogues, such as 3-carbethoxy-5-hydroxy-2-methylindoles, provides valuable insight into the expected reactivity. These studies demonstrate that nitration and halogenation occur predictably on the benzene ring. niscpr.res.in

Table 1: Electrophilic Substitution Reactions on an Analogous Indole System

| Reaction | Electrophile/Reagent | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Nitration | Hydrated Ferric Nitrate | C4, C6 | Dinitroindole derivative | niscpr.res.in |

| Bromination | Bromine in Acetic Acid | C6 | Bromoindole derivative | niscpr.res.in |

These examples from analogous structures suggest that this compound would likely undergo nitration, halogenation, and Friedel-Crafts reactions at the C4 and/or C6 positions. niscpr.res.inquimicaorganica.org

Nucleophilic Reactions and Ring-Opening Processes

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ethyl ester group. This functionality is amenable to common nucleophilic acyl substitution reactions.

Saponification: The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) or sodium hydroxide) in a process known as saponification. This reaction yields the corresponding 2,3-dimethyl-1H-indole-5-carboxylic acid, a key intermediate for further derivatization. nih.govmdpi.com

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (2,3-dimethyl-1H-indol-5-yl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more selective reagents such as boron hydride complexes (e.g., BH₃-THF). nih.gov

The indole ring itself is electron-rich and thus generally unreactive toward nucleophiles. Nucleophilic substitution directly on the indole core is uncommon unless activated by strong electron-withdrawing groups or involving the displacement of a suitable leaving group. semanticscholar.org

Ring-opening of the indole core is not a typical reaction pathway as the bicyclic aromatic system is thermodynamically stable. Such processes generally require harsh conditions, such as strong oxidation, which leads to the cleavage of the pyrrole ring. nih.govrsc.org Ring-opening has been observed in more complex, fused heterocyclic systems containing an indole moiety, but this reactivity is characteristic of the appended ring system rather than the indole core itself under standard conditions. researchgate.netresearchgate.net

Oxidative and Reductive Transformations of the Indole Core

The indole nucleus is sensitive to both oxidation and reduction, allowing for modification of the heterocyclic core.

Oxidative Transformations

The electron-rich nature of the indole ring makes it susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. nih.gov For 2,3-disubstituted indoles, oxidation often targets the C2-C3 double bond.

Witkop Oxidation: This reaction involves the oxidative cleavage of the C2-C3 bond. Oxidation of 2,3-dimethylindole (B146702) with reagents like oxone-KCl can yield N-(2-acetylphenyl)formamide. This transformation is analogous to the metabolic pathway of tryptophan. nih.gov

Oxidation to 2-Oxindoles: Electrochemical oxidation or the use of specific chemical oxidants can convert 3-substituted indoles into the corresponding 2-oxindoles, which are valuable motifs in natural products and pharmaceuticals. rsc.org

Peroxide-Mediated Oxidation: The oxidation of 2,3-dimethylindole with peroxophosphoric acids has been studied, revealing a mechanism that involves an initial electrophilic attack by the peroxide on the C3-position, ultimately leading to the formation of 3-methylindole-2-carbaldehyde. rsc.org

Table 2: Representative Oxidation Reactions of the 2,3-Dimethylindole Core

| Reaction Type | Reagent(s) | Key Intermediate/Product | Reference |

|---|---|---|---|

| Witkop Oxidation | Oxone, KCl | C2-C3 bond cleavage product | nih.gov |

| 2-Oxindole Formation | Electrochemical Oxidation, KBr | 2-Oxindole derivative | rsc.org |

Reductive Transformations

Reduction can be directed either at the substituent ester group (as discussed in section 4.5) or at the indole ring itself.

Indole Ring Reduction: The pyrrole portion of the indole ring can be selectively reduced to yield the corresponding indoline (B122111) (a dihydroindole). This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen pressure. The specific conditions required can vary depending on the other substituents present on the ring. clockss.org

Reductive Desulfurization: While not directly applicable to the title compound, related indole syntheses utilize reductive methods. For instance, the use of Raney nickel to achieve desulfurization is a reductive process that underscores the compatibility of the indole core with certain reducing conditions. orgsyn.org

Investigation of Biological and Pharmacological Potential of Ethyl 2,3 Dimethyl 1h Indole 5 Carboxylate Derivatives

Anticancer and Cytotoxic Activities

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, including derivatives of ethyl 2,3-dimethyl-1H-indole-5-carboxylate. These molecules have demonstrated promising cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Mechanistic Studies of Cell Proliferation Inhibition

Inhibition of cellular proliferation is a cornerstone of cancer therapy. Indole (B1671886) derivatives have been shown to interfere with the uncontrolled growth of cancer cells through various mechanisms. For instance, certain indole derivatives act as inhibitors of crucial enzymes involved in cell growth and division, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). nih.govnih.gov By targeting these kinases, these compounds can effectively halt the cell cycle and prevent the proliferation of malignant cells. nih.gov Some derivatives have also been identified as potent inhibitors of monocarboxylate transporter 1 (MCT1), a protein involved in cancer cell metabolism, thereby impeding tumor growth. acs.org

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key strategy in cancer treatment is to induce apoptosis in tumor cells. Studies have shown that derivatives of this compound can trigger this process. nih.gov For example, treatment of cancer cells with these compounds has led to the activation of caspases, a family of proteases that are central to the apoptotic pathway. nih.govnih.gov Specifically, increases in the levels of caspase-3, -8, and -9, along with cytochrome C, have been observed. nih.gov Furthermore, these compounds can influence the levels of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, thereby promoting cell death. nih.gov

In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. nih.gov Flow cytometry analysis has revealed that treatment with certain indole derivatives can lead to an accumulation of cells in specific phases of the cell cycle, such as the S phase or G1 phase, ultimately inhibiting tumor growth. nih.govmdpi.comfrontiersin.orgjmb.or.kr

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, Hep-2, A549, HeLa)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies have consistently demonstrated the ability of these compounds to inhibit the growth of various cancer types.

For example, significant cytotoxic activity has been reported against breast cancer cells (MCF-7), liver cancer cells (Hep-2, HepG2), lung cancer cells (A549), and cervical cancer cells (HeLa). nih.govmdpi.comresearchgate.netnih.govjksus.org The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. Several derivatives have exhibited potent activity with low IC50 values, indicating their high cytotoxic potential against these cancer cell lines. mdpi.comresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.57 - 4.7 | Staurosporine, Cisplatin |

| Hep-2 / HepG2 | Liver Cancer | 11.91 - 15.58 | Doxorubicin |

| A549 | Lung Cancer | 3.49 - 15.80 | Staurosporine, Cisplatin |

| HeLa | Cervical Cancer | Varies | Doxorubicin |

Note: IC50 values are representative and can vary based on the specific derivative and experimental conditions.

Enzyme Inhibition Profiles (e.g., Indoleamine 2,3-dioxygenase, Tubulin Polymerization, Thioredoxin Reductase)

The anticancer effects of these indole derivatives can be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells. Computational studies have suggested that indole derivatives can act as inhibitors of IDO1, potentially restoring the immune system's ability to attack tumors. espublisher.com

Tubulin Polymerization: Tubulin is a protein that forms microtubules, which are essential for cell division. Some indole-based compounds have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Thioredoxin Reductase (TrxR): TrxR is an enzyme involved in cellular redox balance and is often overexpressed in cancer cells. While direct inhibition by this compound derivatives is an area of ongoing research, the broader class of indole compounds has been investigated for TrxR inhibitory activity.

Antimicrobial Efficacy (Antibacterial, Antifungal)

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity. These compounds have been tested against a range of pathogenic bacteria and fungi, showing potential as new antimicrobial agents.

The antibacterial activity of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comfabad.org.tr Studies have reported promising activity against species such as Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. nih.govfabad.org.tr Some derivatives have shown activity exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) in in vitro tests. nih.gov

Antifungal activity has also been observed, with some compounds showing efficacy against fungal strains like Candida albicans and Aspergillus niger. nih.govfabad.org.trbiointerfaceresearch.com The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, and several indole derivatives have displayed low MIC values, indicating strong antimicrobial effects. nih.govfabad.org.tr

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Organism | Type | Activity Metric (MIC in mg/mL or µg/mL) |

|---|---|---|

| Enterococcus faecalis | Gram-positive Bacteria | 8 µg/mL |

| Staphylococcus aureus | Gram-positive Bacteria | 0.008 mg/mL |

| Escherichia coli | Gram-negative Bacteria | Varies (most resistant) |

| Candida albicans | Fungus | 8 - 64 µg/mL |

| Aspergillus niger | Fungus | 7.8 µg/mL |

Note: MIC values are representative and depend on the specific derivative and microbial strain.

Antiviral Spectrum of Activity (e.g., Bovine Viral Diarrhea Virus, Hepatitis C Virus, Influenza Virus)

The therapeutic potential of this compound derivatives extends to the realm of virology. Research has highlighted the ability of these compounds to inhibit the replication of various viruses.

Substituted 5-hydroxy-1H-indole-3-carboxylic acid derivatives have been investigated for their antiviral properties against several viruses. researchgate.net Significant activity has been reported against influenza A virus, with some compounds demonstrating high efficacy in cell culture and even in animal models of influenza pneumonia, in some cases surpassing the activity of the known antiviral drug Arbidol. researchgate.netnih.gov

Furthermore, these compounds have been evaluated against Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate model for the Hepatitis C Virus (HCV). researchgate.net While activity against BVDV and HCV has been explored, the most significant findings to date have been in the context of influenza viruses. researchgate.net More recent research has also explored the potential of related indole carboxylic acid derivatives against SARS-CoV-2, the virus responsible for COVID-19. nih.govactanaturae.ruactanaturae.ru

Table 3: Antiviral Activity of Selected Indole Derivatives

| Virus | Type | Notable Findings |

|---|---|---|

| Influenza A/Aichi/2/69 (H3N2) | RNA Virus | Significant suppression of replication in cell cultures; high efficacy in mouse models. researchgate.net |

| Bovine Viral Diarrhea Virus (BVDV) | RNA Virus | Investigated as a surrogate for HCV. researchgate.net |

| Hepatitis C Virus (HCV) | RNA Virus | Antiviral properties have been explored. researchgate.net |

| SARS-CoV-2 | RNA Virus | Some derivatives show inhibitory effects on viral replication. actanaturae.ru |

Anti-inflammatory Properties and Immunomodulatory Effects

Derivatives of the indole nucleus have been a significant focus of research for their anti-inflammatory and immunomodulatory capabilities. Studies have shown that these compounds can interfere with key inflammatory pathways. For instance, certain N-methylsulfonyl-indole derivatives have demonstrated anti-inflammatory activity through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov Similarly, other indole-based structures have been found to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced cellular models. nih.gov

The immunomodulatory effects are also noteworthy. Specific S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives have been shown to possess immunomodulatory properties by inhibiting T-cell proliferation. researchgate.net This suggests a selective effect on cellular immunity. The mechanism behind these anti-inflammatory actions is often linked to the regulation of critical signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com By inactivating these pathways, indole derivatives can effectively suppress the expression of pro-inflammatory genes. mdpi.com

| Compound Class | Mechanism of Action | Key Findings | Source |

|---|---|---|---|

| N-methylsulfonyl-indole derivatives | Dual COX-2/5-LOX inhibition | Demonstrated significant in vitro anti-inflammatory activity. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) | Effectively inhibited the release of inflammatory mediators in RAW264.7 cells. | nih.gov |

| Indolyl-oxadiazole-thione derivatives | Inhibition of T-cell proliferation | Exerted moderate to high inhibitory effects on PHA-activated T-cells. | researchgate.net |

Neuropharmacological Activities

Indole derivatives have shown considerable promise as neuroprotective agents in various models of neuronal damage and neurodegenerative disease. Certain derivatives of stobadine (B1218460), an indole-based antioxidant, significantly improved sensomotoric outcomes and reduced brain edema in a mouse model of head trauma. nih.gov One particular compound, SMe1EC2, demonstrated a potent neuroprotective action by reducing the irreversible impairment of synaptic neurotransmission in rat hippocampal slices exposed to hypoxia. nih.gov

In models relevant to Alzheimer's disease, 1,3,5-trisubstituted indole derivatives have been highlighted as multifunctional neuroprotectors. nih.gov These compounds exhibit strong antioxidant properties and the ability to disaggregate amyloid-β peptides, thereby protecting neuroblastoma cells from amyloid-β-induced cytotoxicity. nih.gov The neuroprotective mechanisms of some indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), are linked to their ability to mimic Brain-Derived Neurotrophic Factor (BDNF) and activate cellular antioxidant defense mechanisms. mdpi.com Further studies on arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have revealed potent neuroprotective effects that surpassed those of reference compounds like melatonin (B1676174). mdpi.com

| Derivative Class | Disease Model | Observed Neuroprotective Effect | Source |

|---|---|---|---|

| Stobadine Derivatives (e.g., SMe1EC2) | Head Trauma / Hypoxia | Improved sensomotoric outcome and reduced impairment of synaptic transmission. | nih.gov |

| 1,3,5-Trisubstituted Indoles | Alzheimer's Disease (in vitro) | Protected SH-SY5Y cells from Aβ(25–35)-induced cytotoxicity and oxidative stress. | nih.gov |

| Indole-3-Carbinol (I3C) / Diindolylmethane (DIM) | General Neurodegeneration | Exhibit neuroprotective effects through BDNF mimetic activity and activation of antioxidant defense. | mdpi.com |

| Arylhydrazone of 5-methoxyindole-2-carboxylic acid | General Neurodegeneration | Showed potent neuroprotective and antioxidant capacities, outperforming melatonin. | mdpi.com |

The neuropharmacological activity of indole derivatives extends to the modulation of key neurotransmitter systems. Research has shown that these compounds can influence synaptic transmission. For example, the stobadine derivative SMe1EC2 was found to significantly reduce the irreversible impairment of neurotransmission in CA1 region neurons of the hippocampus following hypoxia, indicating an effect on synaptic function, which is largely glutamatergic. nih.gov

Furthermore, certain indole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme critical for the degradation of dopamine. mdpi.com An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid significantly inhibited human recombinant MAO-B activity, suggesting a potential role in modulating the dopaminergic system. mdpi.com This is supported by molecular docking studies confirming its fit into the enzyme's active site. mdpi.com Other research points to the broader influence of compounds like indole-3-carbinol on the brain's neurotransmitter systems, contributing to their neuroprotective profiles. mdpi.com

Anticonvulsant Activity Assessment

The indole ring is a structural moiety present in compounds demonstrating a wide range of pharmacological activities, including anticonvulsant effects. researchgate.net Various derivatives have been synthesized and evaluated in established preclinical seizure models. The primary screening models, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, are widely used to identify potential anticonvulsant agents. nih.govmdpi.com

While direct studies on this compound derivatives are specific, broader research into related heterocyclic structures provides insight into potential activity. For instance, studies on pyrrolidine-2,5-dione derivatives, which can be considered related pharmacophores, have shown broad-spectrum anticonvulsant properties in MES, scPTZ, and psychomotor 6 Hz seizure models. nih.govmdpi.com One particularly potent compound from this class demonstrated robust activity in a model of drug-resistant epilepsy. nih.gov The mechanism for some of these related compounds is thought to involve the modulation of voltage-gated sodium and calcium channels or affinity for the GABA-A receptor. mdpi.commdpi.com

| Compound Class | Seizure Model | Activity Noted | Source |

|---|---|---|---|

| Pyrrolidine-2,5-dione Derivatives | MES, scPTZ, 6 Hz | Broad-spectrum anticonvulsant properties. | nih.gov |

| Quinazoline Derivatives | MES, scPTZ | High anticonvulsant activity with proposed affinity for GABA-A receptor. | mdpi.com |

| Thiophene-Pyrrolidine-2,5-dione Hybrids | MES, 6 Hz | Potent activity, higher than reference drugs in some cases. | mdpi.com |

Antihypertensive and Antidiabetic Potential

The therapeutic potential of indole derivatives extends to metabolic and cardiovascular conditions. In the context of diabetes, certain indole-3-acetamide (B105759) derivatives have been investigated for their antihyperglycemic activity. nih.gov These compounds were found to act as α-amylase inhibitors, which can help in lowering postprandial hyperglycemia. nih.gov Dimethyl-substituted indole acetamides, in particular, showed superior activity in these assays. nih.gov The implication of Glycogen synthase kinase-3 (GSK-3) in diabetes mellitus also points to a potential therapeutic target for indole derivatives, as some have shown inhibitory activity toward this enzyme. researchgate.net

Regarding cardiovascular effects, while direct evidence on this compound is limited, research on other heterocyclic compounds provides a basis for potential activity. For example, piperazine (B1678402) derivatives have been shown to possess hypotensive and antihypertensive effects in rat models, acting through pathways involving nitric oxide and neurotransmitter receptors like 5-HT1A and muscarinic receptors. nih.gov This demonstrates that small molecule heterocycles can effectively modulate blood pressure.

Antioxidant Properties and Mechanisms

A significant component of the pharmacological profile of indole derivatives is their antioxidant activity. This property is closely linked to their neuroprotective and anti-inflammatory effects. nih.govnih.gov The mechanism often involves the scavenging of free radicals. The indole nucleus, particularly the heterocyclic nitrogen atom with its free electron pair, acts as an active redox center, which is crucial for antioxidant activity. nih.gov

Studies on stobadine derivatives have shown a remarkable antioxidant efficacy in protecting lipids and proteins against oxidative damage. nih.gov The antioxidant effect of these compounds was found to be 1-2 orders of magnitude more potent than other established antioxidants. nih.gov The proposed mechanisms for radical quenching by indole derivatives include hydrogen and electron transfer. nih.gov Furthermore, some indole compounds like indole-3-carbinol exert their antioxidant effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress. mdpi.com

| Derivative Class | Assay/Model | Proposed Antioxidant Mechanism | Source |

|---|---|---|---|

| Stobadine Derivatives | Rat brain homogenates | Protection of lipids and creatine (B1669601) kinase from oxidative impairment. | nih.gov |

| C-3 Substituted Indoles | In vitro antioxidant assays | Hydrogen and electron transfer for quenching free radicals. | nih.gov |

| Indole-3-Carbinol (I3C) | Cellular models | Activation of the Nrf2-ARE antioxidant defense pathway. | mdpi.com |

| N-methylsulfonyl-indoles | DPPH radical scavenging assay | Direct scavenging of free radicals. | nih.gov |

Interaction Studies with Biological Macromolecules (e.g., Receptors, Enzymes, DNA)

Derivatives of the indole core structure are known to interact with a wide array of biological macromolecules, leading to a range of pharmacological effects. These interactions are fundamental to their therapeutic potential and are explored through various biophysical and computational techniques.

Receptor Interactions: Indole derivatives have been identified as ligands for several G-protein-coupled receptors (GPCRs), which are crucial targets in drug discovery.

Serotonin (B10506) Receptors: Certain indole derivatives show affinity for serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes. Molecular docking studies indicate that these interactions are stabilized by hydrogen bonds between the indole NH group and specific amino acid residues like Serine 5.43 in the 5-HT1A receptor and Threonine 3.37 in the 5-HT2A receptor. Hydrophobic interactions with aromatic residues, including Tryptophan 6.48 and Phenylalanine 6.51 and 6.52, also play a significant role in binding.

Melatonin Receptors: Synthetic modifications of the indole structure have been explored to create ligands for melatonin receptors (MT1/MT2). The aim of these modifications is often to alter the orientation of side chains relative to the indole plane, which can influence binding affinity and activity.

Aryl Hydrocarbon Receptor (AhR): Hybrid molecules combining indole and pyrazoline features have been designed to interact with the cytosolic Aryl Hydrocarbon Receptor (AhR). This receptor is involved in regulating cellular responses to environmental stimuli and is a target in cancer research. In silico screening and molecular docking are used to predict and analyze the binding of these derivatives to the AhR ligand-binding domain.

Enzyme Interactions: The ability of this compound derivatives and related indole structures to inhibit specific enzymes is a key area of investigation for various therapeutic applications, including cancer and neurodegenerative diseases.

Kinase Inhibition: A significant number of indole derivatives have been developed as kinase inhibitors.

Glycogen Synthase Kinase-3β (GSK-3β): Derivatives of ethyl indole-2-carboxylate (B1230498) have been synthesized and evaluated as potential inhibitors of GSK-3β, a key enzyme implicated in conditions like Alzheimer's disease and diabetes. In vitro assays are used to determine their inhibitory activity, often expressed as IC50 values.

Receptor Tyrosine Kinases (RTKs): Indole-2-carboxamides have been designed as multi-target agents against RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). These compounds have shown potent antiproliferative activity, and their inhibitory effects on the specific kinases are quantified through enzymatic assays.

Cyclin-Dependent Kinase 2 (CDK2): Some 5-substituted-3-ethylindole-2-carboxamides have been identified as dual inhibitors of both EGFR and CDK2, an enzyme critical for cell cycle regulation. The dual inhibition profile is considered a promising strategy for developing potent anticancer agents.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, novel indole amines have been screened for their ability to inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. In silico studies often precede synthesis and in vitro testing to identify candidates with strong binding potential to the enzyme's active site. The IC50 values of promising compounds are often compared to standard drugs like galantamine.

DNA Interactions: The interaction of small molecules with DNA is a critical mechanism for many anticancer drugs. Isatin derivatives, which share the core indole bicyclic structure, have been studied for their DNA binding potential. These studies employ spectroscopic methods to understand the mode and strength of the interaction. Techniques like UV-Visible spectroscopy can reveal changes in the DNA structure upon binding, such as hypochromism (a decrease in absorbance) and shifts in wavelength, which are indicative of intercalative binding. The binding constant (Kb) is a key parameter calculated from these studies to quantify the affinity of the compound for DNA.

| Derivative Class | Macromolecule Target | Key Findings/Interaction Details | Reference |

|---|---|---|---|

| Indole Derivatives | Serotonin Receptors (5-HT1A, 5-HT2A) | Hydrogen bonding with Ser and Thr residues; hydrophobic interactions. | |

| Indole-Pyrazoline Hybrids | Aryl Hydrocarbon Receptor (AhR) | Designed as potential AhR interacting compounds for anticancer activity. | |

| Ethyl Indole-2-Carboxylate Derivatives | GSK-3β | Evaluated for inhibitory activity (IC50) against this kinase. | |

| Indole-2-Carboxamides | EGFR, VEGFR-2, CDK2 | Act as single or dual-target kinase inhibitors with potent antiproliferative effects. IC50 values determined. | |

| Indole Amines | Acetylcholinesterase (AChE) | Inhibition comparable to standard drugs (galantamine), with IC50 values in the low micromolar range. | |

| Isatin-Based Derivatives | DNA | Interact via intercalation, confirmed by hypochromism in UV-Vis spectra and calculation of binding constants (Kb). |

In Vitro and In Vivo Biological Screening Methodologies

A variety of screening methodologies are employed to assess the biological activity of newly synthesized this compound derivatives. These methods range from cell-free enzymatic assays to cell-based and whole-organism studies.

In Vitro Screening Methodologies:

Antiproliferative and Cytotoxicity Assays: The most common method to evaluate the anticancer potential of indole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50). These assays are performed on various human cancer cell lines, such as HepG2 (liver), HeLa (cervical), and MCF-7 (breast), as well as on normal cell lines to assess selectivity and potential toxicity.

Enzyme Inhibition Assays: To confirm the interaction of derivatives with specific enzyme targets, in vitro enzyme inhibition assays are conducted. For instance, the inhibitory activity against GSK-3β can be evaluated using a luminance assay technique. For kinases like EGFR and CDK2, specific assay kits are used to measure the enzyme's activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of IC50 values. Anti-cholinesterase activity is typically determined using a modified Ellman's method.

Antimicrobial and Antifungal Screening: Indole derivatives are frequently screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and for their antifungal activity against various fungal strains. These screenings are typically done using broth microdilution or agar (B569324) disk diffusion methods to determine the minimum inhibitory concentration (MIC).

Antioxidant Activity Screening: To identify derivatives that can protect against oxidative damage, screening methods such as cyclic voltammetry (CV) are used. CV helps determine the oxidation potential of the compounds, with lower potentials suggesting better antioxidant capacity. Another method involves measuring the generation of hydrogen peroxide upon photoirradiation to identify non-photosensitive antioxidant candidates.

DNA Interaction Studies: As mentioned previously, UV-Visible and fluorescence spectroscopy are primary in vitro tools to study and characterize the binding of compounds to DNA.

In Vivo Screening Methodologies: While in vitro studies provide crucial preliminary data, in vivo screening is essential to evaluate the efficacy and behavior of a compound in a whole, living organism.

Antimalarial Activity Models: For derivatives designed as antimalarial agents, in vitro screening against different strains of Plasmodium falciparum (e.g., chloroquine-sensitive and chloroquine-resistant strains) is the first step. Subsequent in vivo studies would typically involve mouse models of malaria to assess the compound's ability to reduce parasitemia.

| Methodology | Screening Type | Purpose | Key Metrics |

|---|---|---|---|

| MTT Assay | In Vitro | To measure antiproliferative/cytotoxic activity against cancer cell lines. | IC50 / GI50 |

| Luminance Assay / Kinase Kits | In Vitro | To quantify the inhibition of specific enzymes (e.g., GSK-3β, EGFR). | IC50 |

| Broth Microdilution / Disk Diffusion | In Vitro | To determine antimicrobial and antifungal efficacy. | MIC |

| Cyclic Voltammetry | In Vitro | To assess antioxidant potential by measuring oxidation potential. | Oxidation Potential (V) |

| UV-Visible Spectroscopy | In Vitro | To study compound-DNA interactions. | Binding Constant (Kb) |

| Animal Tumor Models | In Vivo | To evaluate anticancer efficacy in a living organism. | Tumor growth inhibition |

Computational and Theoretical Chemistry Studies on Ethyl 2,3 Dimethyl 1h Indole 5 Carboxylate

Quantum Chemical Calculations

Detailed reports on the application of Density Functional Theory (DFT) or ab initio methods to specifically analyze Ethyl 2,3-dimethyl-1H-indole-5-carboxylate are not readily found. While these computational techniques are mentioned in broader chemical research that also includes the synthesis of this compound, the specific outputs of such calculations for this molecule—such as its optimized geometry, electronic structure, or vibrational frequencies—are not provided. uni-muenchen.de

Density Functional Theory (DFT) and Ab Initio Methods

There is no specific information available from the search results detailing the use of DFT or ab initio methods for this compound.

Optimized Molecular Geometry and Electronic Structure Analysis

Data on the optimized bond lengths, bond angles, and electronic properties (such as HOMO-LUMO energy gaps or molecular electrostatic potential maps) for this compound are not present in the available literature.

Vibrational Frequency Predictions and Spectroscopic Data Correlation

No studies predicting the vibrational frequencies of this compound and correlating them with experimental spectroscopic data (like FT-IR or Raman spectra) were found.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There is no information available regarding molecular dynamics simulations being performed to analyze the conformational landscape or stability of this compound.

Molecular Docking and Receptor Interaction Modeling for Biological Targets

While this compound is a building block for compounds that are subject to molecular docking studies, the docking and receptor interaction modeling for the indole (B1671886) ester itself are not described. For instance, in silico docking studies have been conducted on derivatives of this molecule to understand their interaction with the PPARγ ligand-binding pocket, but these analyses focus on the much larger, final compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

No research dedicated to developing QSAR models for the biological activity of this compound or a series of its close analogs was identified.